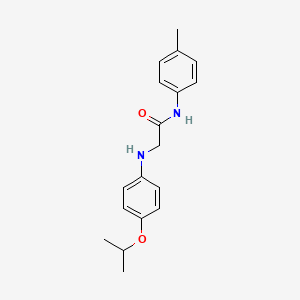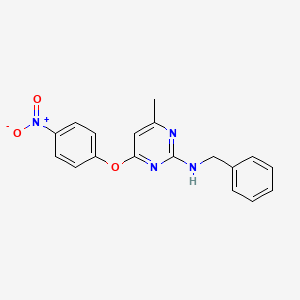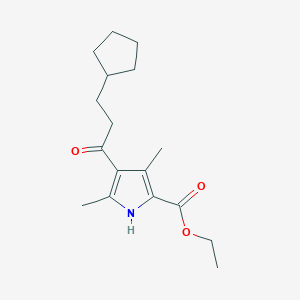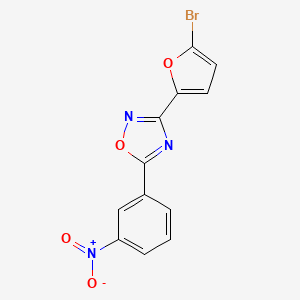![molecular formula C17H19N5O2S B5563542 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions designed to produce specific derivatives with desirable properties. For instance, the synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been documented, utilizing spectral data to establish compound structures and highlighting the diversity of structures obtainable through synthetic chemistry (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be complex, with specific features dictating their interactions and functionalities. Studies such as the X-ray diffraction analysis of certain complexes provide insights into the coordination polyhedrons and geometries, essential for understanding compound behavior at the molecular level (Domasevitch et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving these compounds are key to their synthesis and modification. For example, the synthesis and anticancer properties of derivatives through reactions involving 3-aryl-2-chloropropanals and thiourea highlight the chemical reactivity and potential applications of these compounds (Ostapiuk et al., 2015).
Physical Properties Analysis
Understanding the physical properties of these compounds, such as solubility and crystalline structure, is crucial for their practical application. Techniques like single-crystal X-ray diffraction provide valuable data on the crystal and molecular structures, offering insights into the physical characteristics that influence compound behavior and stability (Domasevitch et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound , due to its complex structure, is potentially relevant in the synthesis and characterization of various bioactive molecules. Studies such as those by Rezki (2016) have demonstrated the potential of similar compounds in the synthesis of 1,2,3-triazoles with promising antimicrobial activities against a range of bacterial and fungal strains. The ultrasonic irradiation method was particularly noted for reducing reaction times and increasing yields, indicating a greener approach to the synthesis of such compounds Rezki, 2016.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of related compounds have been extensively studied. For instance, Albratty et al. (2017) synthesized thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating promising inhibitory effects on different cell lines. This suggests the potential utility of such compounds in developing novel anticancer therapies Albratty et al., 2017.
Heterocyclic Syntheses
Compounds of a similar nature have been utilized as starting materials for the synthesis of various heterocyclic compounds, showcasing excellent atom economy and yielding significant products like 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins Schmeyers & Kaupp, 2002. These findings underline the versatility of such compounds in creating a range of heterocyclic molecules with potential biological activities.
Insecticidal Applications
Fadda et al. (2017) explored the insecticidal potential of novel heterocycles incorporating a thiadiazole moiety, suggesting that similar compounds could be developed as effective agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates a broader scope of application beyond antimicrobial and antitumor activities, extending into agricultural pest management Fadda et al., 2017.
Eigenschaften
IUPAC Name |
2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-20-22(10-16(23)18-8-15-11-25-13(2)19-15)17(24)21(12)9-14-6-4-3-5-7-14/h3-7,11H,8-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIJZMCVOANFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NCC3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)
![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)


![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)




![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)